![molecular formula C22H16ClN3O2 B2989955 6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 478257-27-1](/img/structure/B2989955.png)
6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H16ClN3O2. It contains a imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring . This core is substituted with a phenyl group, a chloro group, and a [(4-methylbenzoyl)oxy]imino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (389.84) and its molecular formula (C22H16ClN3O2). Other properties such as melting point, boiling point, and density were not provided in the search results .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of various imidazo[1,2-a]pyridine derivatives and the analysis of their crystal and molecular structures. For instance, one study presented the synthesis of cyanines from 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, demonstrating the versatility of imidazo[1,2-a]pyridine compounds in chemical synthesis and the potential for creating novel materials with specific optical properties (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).
Luminescent Properties
Lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines were studied, revealing the impact of the ligands on the structural and photophysical properties of the complexes. This research provides a foundation for developing luminescent materials with potential applications in sensors and light-emitting devices (Petoud, Bünzli, Schenk, & Piguet, 1997).
Catalytic Activity
A series of novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes were synthesized and showed high efficiency in carbon–carbon bond-forming reactions, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in catalysis and organic synthesis (Akkoç, Gök, Ilhan, & Kayser, 2016).
Antiviral and Antitumor Activity
Imidazo[1,2-a]pyridine derivatives have been explored for their biological activities, including as antiviral agents against human rhinovirus and as potential anticancer compounds. These studies highlight the therapeutic potential of such compounds in medicine and pharmacology (Hamdouchi, de Blas, del Prado, Gruber, Heinz, & Vance, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(E)-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-15-7-9-17(10-8-15)22(27)28-24-13-19-21(16-5-3-2-4-6-16)25-20-12-11-18(23)14-26(19)20/h2-14H,1H3/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRAHZAPNVGROY-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine |
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